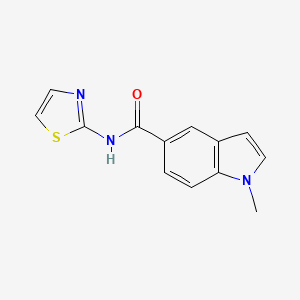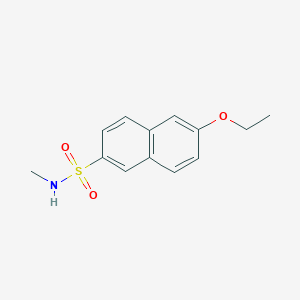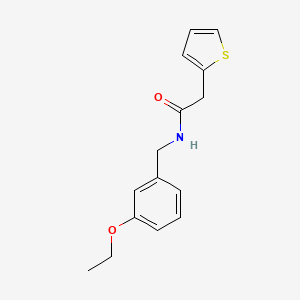
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)-3(2H)-pyridazinone
Descripción general
Descripción
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)-3(2H)-pyridazinone is part of the pyridazinone derivatives, known for their wide range of biological activities. This chemical entity has been explored for various pharmaceutical applications due to its potent chemical and biological properties.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as the one of interest, often involves Friedel-Crafts acylation, followed by cyclization of intermediary keto acids with hydrazine hydrate. Other methods include condensation with aromatic aldehydes in the presence of sodium ethoxide, and reactions with formaldehyde and secondary amines to yield N-dialkylaminomethyl derivatives (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been employed to elucidate the geometrical configurations of pyridazinone derivatives. These studies provide insights into the compound's electronic structure and reactivity, as demonstrated through Density Functional Theory (DFT) and molecular docking analysis (El Kalai et al., 2023).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, including dehydrogenation and Michael addition reactions, to yield diverse derivatives with potential biological activities. The chloro derivatives of pyridazinones exhibit reactivity toward sodium azide, benzylamine, and anthranilic acid, leading to the synthesis of novel compounds (Soliman & El-Sakka, 2011).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their pharmacokinetic profiles. X-ray diffraction studies reveal detailed crystallographic information, aiding in the prediction of the compound's behavior in biological systems (Lv Zhi, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are evaluated through spectroscopic methods and theoretical calculations. Frontier Molecular Orbital (FMO) analysis, for instance, helps in understanding the chemical reactivity and potential biological activity of the compound. Electrophilicity index and molecular electrostatic potential (MEP) analyses are also performed to assess reactivity sites (El Kalai et al., 2023).
Propiedades
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-24-17-5-3-2-4-14(17)16-8-9-18(23)22(21-16)11-12-6-7-13(20)10-15(12)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSOPKSSJVAEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxybenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4511381.png)



![N-(4-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4511413.png)
![5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B4511420.png)

![5-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4511429.png)

![N-{[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4511450.png)
![N-(3-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511458.png)
![6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4511479.png)
![N-(2-fluorobenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511482.png)
